molecular formula C10H9ClN2O2S B1613385 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride CAS No. 916766-81-9

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Cat. No.: B1613385
CAS No.: 916766-81-9
M. Wt: 256.71 g/mol
InChI Key: PXFXKTMOZHYJJU-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a benzenesulfonyl chloride group at the 4-position

Mechanism of Action

Target of Action

The primary targets of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride are currently unknown. The compound is used for research purposes

Mode of Action

Compounds containing a pyrazole moiety are known to interact with various biological targets . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

As a research chemical , its effects are likely to be the subject of ongoing investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride typically involves the reaction of this compound with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride+SOCl24-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride+SO2+HCl\text{this compound} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride+SOCl2​→4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Oxidation and reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride has several applications in scientific research:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Biological studies: It is used in the study of enzyme inhibition and protein modification.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonate: Contains a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is unique due to its reactivity with nucleophiles, making it a versatile intermediate in organic synthesis. Its ability to form covalent bonds with target molecules also makes it valuable in medicinal chemistry and biological studies.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXKTMOZHYJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640186
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-81-9
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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